molecular formula C14H20BrNO2 B11826097 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide

4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide

Cat. No.: B11826097
M. Wt: 314.22 g/mol
InChI Key: PHBAMEGAJDAQHX-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide is a chemical compound with the molecular formula C14H20BrNO2 It is known for its unique structure, which includes a bromine atom attached to a benzene ring, along with a hydroxy group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to ensure the desired product’s purity and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzeneacetamides .

Scientific Research Applications

4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
  • 2-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide
  • 4-Bromo-N-(4-hydroxyphenyl)benzamide

Uniqueness

4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-alpha,alpha-dimethylbenzeneacetamide is unique due to its specific combination of functional groups and structural features. The presence of both a bromine atom and a hydroxy group on the benzene ring, along with the dimethylacetamide moiety, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide

InChI

InChI=1S/C14H20BrNO2/c1-13(2,9-17)16-12(18)14(3,4)10-5-7-11(15)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,18)

InChI Key

PHBAMEGAJDAQHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C(C)(C)C1=CC=C(C=C1)Br

Origin of Product

United States

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